molecular formula C22H22N4O4S B11288659 N-(furan-2-ylmethyl)-2-(5,5,13-trimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide

N-(furan-2-ylmethyl)-2-(5,5,13-trimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide

Cat. No.: B11288659
M. Wt: 438.5 g/mol
InChI Key: WEFPHWQPDUBGEB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(5,5,13-trimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide (let’s call it Compound X ) is a synthetic organic molecule. Its structure combines elements from various heterocyclic rings, making it intriguing for both chemical and biological studies.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The preparation of Compound X typically involves several synthetic steps. One common approach starts with furan-2-carboxaldehyde, which undergoes a Mannich reaction with an amine (e.g., methylamine) to form the furan-2-ylmethylamine intermediate. Subsequent cyclization and functional group transformations yield Compound X.

    Ring-Closing Metathesis (RCM): Another strategy employs RCM reactions to form the complex bicyclic core of Compound X. RCM is catalyzed by transition metal complexes and allows efficient ring closure.

Industrial Production:: Industrial-scale production of Compound X remains limited due to its intricate structure. Researchers primarily synthesize it in the laboratory for specific applications.

Chemical Reactions Analysis

Reactivity:: Compound X can participate in various reactions:

    Oxidation: Oxidation of the thia and furan moieties can lead to new functional groups.

    Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can modify the furan-2-ylmethyl group.

    Cyclization: Intramolecular cyclizations play a crucial role in its synthesis.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Cyclization: Transition metal catalysts (e.g., Grubbs’ catalyst for RCM).

Major Products:: The specific products depend on the reaction conditions and functional groups involved. Isolated intermediates during synthesis are essential for further characterization.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: Its conjugated system makes it interesting for organic electronics and optoelectronic devices.

    Bioconjugation: The furan-2-ylmethyl group allows site-specific modification of biomolecules.

Mechanism of Action

The exact mechanism of action for Compound X remains an active area of research. It likely interacts with specific cellular targets, affecting pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

While Compound X is relatively rare, we can compare it to other related compounds:

    Compound Y: A structurally similar compound with a different substituent on the furan ring.

    Compound Z: A related heterocyclic molecule with a similar core but distinct functional groups.

Remember that Compound X’s uniqueness lies in its intricate fusion of heterocycles, making it a captivating subject for scientific exploration.

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(5,5,13-trimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide

InChI

InChI=1S/C22H22N4O4S/c1-12-24-18-15-7-13-11-30-22(2,3)8-16(13)25-20(15)31-19(18)21(28)26(12)10-17(27)23-9-14-5-4-6-29-14/h4-7H,8-11H2,1-3H3,(H,23,27)

InChI Key

WEFPHWQPDUBGEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC=CO3)SC4=C2C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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